molecular formula C14H8Br2N2O2 B8700176 2-[3-(Dibromomethyl)pyridin-2-yl]-1H-isoindole-1,3(2H)-dione CAS No. 114858-36-5

2-[3-(Dibromomethyl)pyridin-2-yl]-1H-isoindole-1,3(2H)-dione

Cat. No. B8700176
M. Wt: 396.03 g/mol
InChI Key: RCHPCBLFKOXJCN-UHFFFAOYSA-N
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Patent
US06921767B2

Procedure details

The compound was prepared according to the procedure as described by A. E. Moormann et al, Synthetic Communications, 17(14), 1695-1699 (1987) To a solution of 2-[3-(dibromomethyl)-2-pyridinyl]-1H-isoindole-1,3(2H)-dione (20 g, 50 mmol) in ethanol (250 ml) was added conc. NH4OH (25 ml) at 4° C. The reaction mixture was stirred 10 minutes at 4° C. then stirred at room temperature for one hour. Reaction mixture was concentrated under reduced pressure. To the concentrated residue was added con. HCl (150 ml) and mixture was refluxed for 3 hours. The reaction mixture was cooled to room temperature and concentrated. To the concentrated residue was added water (25 ml) then added saturated K2CO3 to neutralize the solution. The solution was extracted with methylenechloride (3×150 ml). Combined organic solution was washed with water (3×150 ml), brine (1×200 ml), dried over Na2SO4, concentrated. The concentrated residue was suspended in ether, filtered and washed with ether to give 4.3 g (70%) yellow solid. NMR (DMSO) δ 6.69-6.73 (m, 1H), 7.51 (bs, 2H), 7.95-7.98(m, 1H), 8.20-8.22 (m, 1H), 9.82 (s, 1H).
Quantity
20 g
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Yield
70%

Identifiers

REACTION_CXSMILES
Br[CH:2](Br)[C:3]1[C:4]([N:9]2C(=O)C3C(=CC=CC=3)C2=O)=[N:5][CH:6]=[CH:7][CH:8]=1.[NH4+].[OH-:22]>C(O)C>[NH2:9][C:4]1[C:3]([CH:2]=[O:22])=[CH:8][CH:7]=[CH:6][N:5]=1 |f:1.2|

Inputs

Step One
Name
Quantity
20 g
Type
reactant
Smiles
BrC(C=1C(=NC=CC1)N1C(C2=CC=CC=C2C1=O)=O)Br
Name
Quantity
25 mL
Type
reactant
Smiles
[NH4+].[OH-]
Name
Quantity
250 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
4 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred 10 minutes at 4° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The compound was prepared
STIRRING
Type
STIRRING
Details
then stirred at room temperature for one hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
Reaction mixture
CONCENTRATION
Type
CONCENTRATION
Details
was concentrated under reduced pressure
ADDITION
Type
ADDITION
Details
To the concentrated residue was added con
TEMPERATURE
Type
TEMPERATURE
Details
HCl (150 ml) and mixture was refluxed for 3 hours
Duration
3 h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled to room temperature
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
ADDITION
Type
ADDITION
Details
To the concentrated residue was added water (25 ml)
EXTRACTION
Type
EXTRACTION
Details
The solution was extracted with methylenechloride (3×150 ml)
WASH
Type
WASH
Details
Combined organic solution was washed with water (3×150 ml), brine (1×200 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
washed with ether

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
NC1=NC=CC=C1C=O
Measurements
Type Value Analysis
AMOUNT: MASS 4.3 g
YIELD: PERCENTYIELD 70%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.